

Nonadecyl Methane Sulfonate: A Technical Guide to a Long-Chain Alkyl Sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonadecyl methane sulfonate*

Cat. No.: *B15622293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecyl methane sulfonate, a long-chain alkyl sulfonate, represents a class of molecules with potential applications in various scientific and industrial fields, including drug development and delivery. This technical guide provides a comprehensive overview of the synthesis, potential applications, and toxicological considerations of **nonadecyl methane sulfonate** and other long-chain alkyl sulfonates. Due to the limited publicly available data specifically for **nonadecyl methane sulfonate**, this document leverages information on structurally similar long-chain alkyl sulfonates to provide a thorough understanding of this compound class. This guide includes detailed experimental protocols for synthesis and analysis, quantitative data on related compounds, and visualizations of key processes.

Introduction to Long-Chain Alkyl Sulfonates

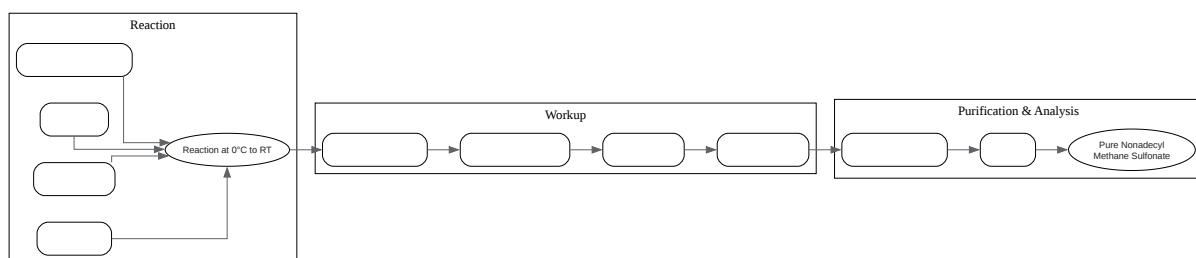
Long-chain alkyl sulfonates are anionic surfactants characterized by a long, hydrophobic alkyl chain and a hydrophilic sulfonate group. This amphipathic nature imparts surface-active properties, making them useful in a range of applications. While short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-known for their genotoxic and carcinogenic properties, long-chain analogues like **nonadecyl methane sulfonate** are expected to have significantly different physicochemical and toxicological profiles.^{[1][2]} The extended alkyl chain generally leads to lower water solubility and different biological interactions.

Synthesis of Nonadecyl Methane Sulfonate

The synthesis of **nonadecyl methane sulfonate** can be achieved through the esterification of 1-nonadecanol with methanesulfonyl chloride in the presence of a tertiary amine base, or by the reaction of methanesulfonic acid with the alcohol.^{[1][3]} A general experimental protocol, adapted from the synthesis of other long-chain alkyl methanesulfonates, is provided below.

Experimental Protocol: Synthesis of Nonadecyl Methane Sulfonate

Materials:


- 1-Nonadecanol
- Methanesulfonyl chloride
- Triethylamine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nonadecanol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **nonadecyl methane sulfonate** by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **nonadecyl methane sulfonate**.

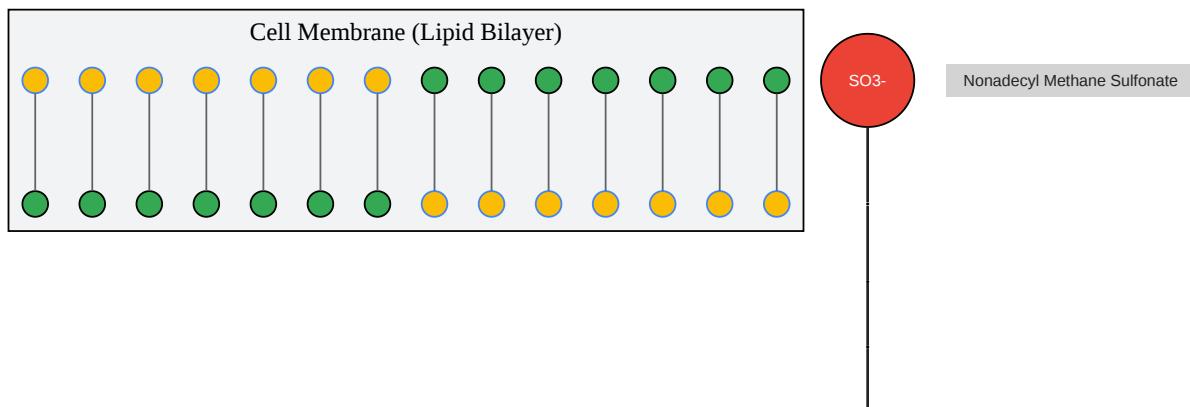
Physicochemical Properties

Specific quantitative data for **nonadecyl methane sulfonate** is not readily available in the public domain. However, we can infer its properties based on its structure and data from related compounds. As a long-chain alkyl sulfonate, it is expected to be a waxy solid at room temperature with low water solubility and good solubility in nonpolar organic solvents.

For comparison, a table of physicochemical properties for the related short-chain compound, methyl methanesulfonate, is provided below. It is important to note that the properties of **nonadecyl methane sulfonate** will differ significantly due to its long alkyl chain.

Table 1: Physicochemical Properties of Methyl Methanesulfonate[4][5]

Property	Value
Molecular Formula	C ₂ H ₆ O ₃ S
Molecular Weight	110.13 g/mol
Appearance	Colorless to amber liquid
Boiling Point	203 °C at 753 mmHg
Melting Point	20 °C
Water Solubility	≥ 100 mg/mL at 23 °C
log K _{ow}	-0.66


Potential Applications in Drug Development and Research

While specific applications for **nonadecyl methane sulfonate** are not yet established, the properties of long-chain alkyl sulfonates suggest several potential uses for researchers and drug development professionals.

- **Drug Delivery:** The amphipathic nature of long-chain alkyl sulfonates makes them potential candidates for use in drug delivery systems, such as liposomes or nanoparticles, to encapsulate and deliver hydrophobic drug molecules. The long alkyl chain can interact with lipid bilayers, potentially aiding in drug transport across cell membranes.[6]
- **Excipients:** Due to their surfactant properties, these compounds could be investigated as excipients in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.
- **Research Tools:** In a research context, long-chain alkyl sulfonates can be used as tools to study protein-lipid interactions and the structure of cell membranes.

Hypothetical Mechanism of Membrane Interaction

The long hydrophobic nonadecyl chain could intercalate into the lipid bilayer of a cell membrane, while the polar sulfonate headgroup remains in the aqueous environment. This interaction could locally disrupt the membrane structure, potentially influencing the function of membrane-bound proteins or facilitating the entry of a linked therapeutic agent.

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction of **nonadecyl methane sulfonate** with a cell membrane.

Toxicological Profile

The toxicology of alkyl methanesulfonates is highly dependent on the length of the alkyl chain.

Short-Chain Alkyl Methanesulfonates: As previously mentioned, short-chain analogues like MMS and EMS are potent alkylating agents that can react with DNA, leading to genotoxicity and carcinogenicity.^{[1][2]} Regulatory agencies have set strict limits on the presence of such impurities in pharmaceutical products.^[7]

Long-Chain Alkyl Methanesulfonates: For long-chain alkyl methanesulfonates such as the nonadecyl derivative, the toxicological profile is expected to be significantly different. The large, hydrophobic alkyl chain would likely alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is hypothesized that the increased lipophilicity may lead to accumulation in fatty tissues and that the steric hindrance from the long chain may reduce its reactivity as an alkylating agent compared to its short-chain counterparts. However, specific toxicological studies on **nonadecyl methane sulfonate** are lacking. For other long-chain alkyl sulfates (C12-C18), the liver has been identified as a potential target organ for systemic toxicity following oral administration.^[8]

A thorough toxicological evaluation, including assays for cytotoxicity, genotoxicity, and in vivo toxicity, would be necessary to fully characterize the safety profile of **nonadecyl methane sulfonate** for any potential application in drug development.

Analytical Methods

The analysis of long-chain alkyl sulfonates can be challenging due to their low volatility and potential for matrix interference. The following analytical techniques are recommended for the characterization and quantification of **nonadecyl methane sulfonate**.

Experimental Protocol: Analysis by LC-MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the highly hydrophobic **nonadecyl methane sulfonate**.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C

Mass Spectrometry Conditions:

- Ionization Mode: Negative ESI, as sulfonates readily form negative ions.
- Scan Mode: Full scan to identify the molecular ion, and selected ion monitoring (SIM) for targeted quantification.
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

This method would need to be optimized and validated for the specific matrix in which **nonadecyl methane sulfonate** is being analyzed.

Conclusion

Nonadecyl methane sulfonate is a long-chain alkyl sulfonate with potential for various applications in research and drug development, primarily stemming from its amphipathic nature. While specific data for this compound is scarce, by drawing comparisons with other long-chain alkyl sulfonates, we can anticipate its physicochemical properties and potential uses. Its synthesis is achievable through standard organic chemistry methods. A key area for future research will be the thorough characterization of its biological activity and toxicological

profile to differentiate it from its short-chain, genotoxic relatives. The protocols and information provided in this guide serve as a foundation for researchers and scientists to begin exploring the potential of **nonadecyl methane sulfonate** and other long-chain alkyl sulfonates in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 4. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Table 1, Properties of Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of a long-chain alkyl group in sulfated alkyl oligosaccharides with high anti-HIV activity revealed by SPR and DLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Assessment Alkyl Sulfates and α -Olefin Sulfonate Group Chemical Abstracts Service Registry Numbers 139-96-8, 151-21-3, 2235-54-3 and 68439-57-6 - Canada.ca [canada.ca]
- To cite this document: BenchChem. [Nonadecyl Methane Sulfonate: A Technical Guide to a Long-Chain Alkyl Sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15622293#nonadecyl-methane-sulfonate-as-a-long-chain-alkyl-sulfonate\]](https://www.benchchem.com/product/b15622293#nonadecyl-methane-sulfonate-as-a-long-chain-alkyl-sulfonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com